2-chloro-N-{4-[ethyl(isopropyl)amino]phenyl}acetamide hydrochloride
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Description
2-chloro-N-{4-[ethyl(isopropyl)amino]phenyl}acetamide hydrochloride is a chemical compound with the molecular formula C13H19ClN2O•HCl . It has a molecular weight of 291.22 . This compound is typically in a solid state and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 291.22 and a molecular formula of C13H19ClN2O•HCl .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research, where it may serve as a biochemical tool for studying protein expression and interaction. Its role in proteomics can help in understanding the complex protein networks within biological systems .
Medicinal Chemistry
In medicinal chemistry, derivatives of phenoxy acetamide, like our compound , are explored for their potential as therapeutic agents. They are studied for their interactions based on molecular structure and physicochemical properties to design new drugs .
Pharmacological Activities
The compound’s derivatives have been investigated for various pharmacological activities. This includes studying their efficacy and safety as potential pharmaceuticals, which could lead to the development of new medications .
Synthesis of New Pharmaceuticals
Chemical techniques and computational chemistry applications are employed to synthesize new pharmaceuticals using this compound. It serves as a building block for creating novel drugs with improved processes .
Biological Interface Studies
At the biological interface, this compound is part of interdisciplinary sciences that study the effects of biologically active substances. It helps in understanding the molecular interactions that trigger specific biological responses .
Anti-Oxidant Screening
Compounds related to 2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride have shown great activity in anti-oxidant screening, which is crucial for developing drugs that can combat oxidative stress-related diseases .
Chemical Diversity Exploration
The chemical diversity of phenoxy acetamide and its derivatives, including our compound, is explored to provide complete information regarding pharmacologically interesting compounds. This aids chemists in designing new derivatives with varied compositions for industrial and biological applications .
Free Radical Reactions
The benzylic position of compounds like 2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride is significant in free radical reactions, which are essential in organic synthesis and could be applied in creating new molecular structures .
properties
IUPAC Name |
2-chloro-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-4-16(10(2)3)12-7-5-11(6-8-12)15-13(17)9-14;/h5-8,10H,4,9H2,1-3H3,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWIFQYVUQWTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)NC(=O)CCl)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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